molecular formula C13H19N3O2 B3131296 1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol CAS No. 351336-17-9

1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol

Cat. No.: B3131296
CAS No.: 351336-17-9
M. Wt: 249.31 g/mol
InChI Key: BBKQXYSANRUXJD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The compound has been involved in the synthesis of various heterocyclic derivatives, such as triazoles, oxadiazoles, and thiadiazoles, derived from key intermediates like thiosemicarbazide. These reactions underpin the creation of compounds with potential biological activities, highlighting its utility in developing new chemical entities (El-Essawy & Rady, 2011).

Catalytic Activities

It has been instrumental in catalytic oxidative activities, particularly in the synthesis of quinones from catechol. The efficiency of these catalytic processes depends on the structural attributes of the compound, including the length of the lateral chain and the nature of the anion copper (II) salts (Kodadi et al., 2008). Furthermore, its derivatives have shown catalytic activities in the oxidation reaction of catechol to o-quinone, emphasizing the influence of the ligand's nature and the copper salts (Zerrouki et al., 2011).

Antioxidant and Antimicrobial Activities

Derivatives synthesized from this compound have been evaluated for their antioxidant activities against DPPH, demonstrating potential antioxidant properties. Such studies provide insights into the structure-activity relationships necessary for designing effective antioxidant agents (Prabakaran et al., 2021). Additionally, compounds containing the pyrazole moieties have been synthesized and assessed for their antibacterial and antioxidant activities, showing moderate activities which were further supported by DFT and molecular docking analyses (Lynda, 2021).

Enzyme Inhibitory Activities

The compound has also found applications in the synthesis of enzyme inhibitors, with derivatives showing selective inhibition against enzymes like urease and butyrylcholinesterase. The specificity of these inhibitory activities underscores the compound's potential in therapeutic applications (Harit et al., 2012).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, including derivatives of this compound, elucidated their potential as corrosion inhibitors. The study provided insights into their reactive sites and inhibition efficiencies, highlighting their application in materials science (Wang et al., 2006).

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-6-11(2)16(15-10)9-12(17)7-14-8-13-4-3-5-18-13/h3-6,12,14,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKQXYSANRUXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CNCC2=CC=CO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
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1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
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1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
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1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
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1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
Reactant of Route 6
1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.